

Ripk2-IN-5: A Deep Dive into Innate Immunity Modulation

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Compound of Interest

Compound Name: *Ripk2-IN-5*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of NF- κ B and MAPK pathways.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections.[3] However, dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and Blau syndrome, making RIPK2 an attractive therapeutic target.[2][6]

This technical guide provides an in-depth overview of **Ripk2-IN-5**, a potent and selective inhibitor of RIPK2, and its role in modulating innate immunity pathways. We will delve into its mechanism of action, present quantitative data from various assays, provide detailed experimental protocols, and visualize the complex signaling and experimental workflows.

Ripk2-IN-5: Mechanism of Action and Quantitative Profile

Ripk2-IN-5 is a high-affinity, selective, and cell-permeable inhibitor of RIPK2.^[7] It exerts its function by competing with ATP for binding to the kinase domain of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.^[8]

Biochemical and Cellular Activity

The potency and selectivity of **Ripk2-IN-5** and other notable RIPK2 inhibitors have been characterized through a variety of biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.

Inhibitor	RIPK2 IC50 (nM)	Cellular Assay (Cell Type)	Cellular IC50 (nM)	Cytokine Measured	Reference
Ripk2-IN-5 (Compound 14)	5.1 ± 1.6	Not Specified	Not Specified	TNF-α	[7]
GSK583	Not Specified	Human Monocytes	18	TNF-α	[9]
HEK293	8	IL-8	[9]		
Ponatinib	6.7	HEKBlue	0.8 (EC50)	NF-κB Reporter	[10]
Regorafenib	41	HEKBlue	Not Specified	NF-κB Reporter	[10]
Sorafenib	75	HEKBlue	Not Specified	NF-κB Reporter	[10]
WEHI-345	130	Not Specified	Not Specified	Not Specified	[3]
Compound 8	Not Specified	Mouse BMDMs	12	IL-6	[3][11]
Compound 4	Not Specified	HEK293 (NOD2 OE)	4	IL-8	[3]
Human Monocytes	13	TNF-α	[3]		
Compound 10w	0.6	Not Specified	Not Specified	Not Specified	[4]

Table 1: Comparative inhibitory activities of various RIPK2 inhibitors.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to undesirable side effects. The kinase selectivity of **Ripk2-IN-5** has been assessed against a

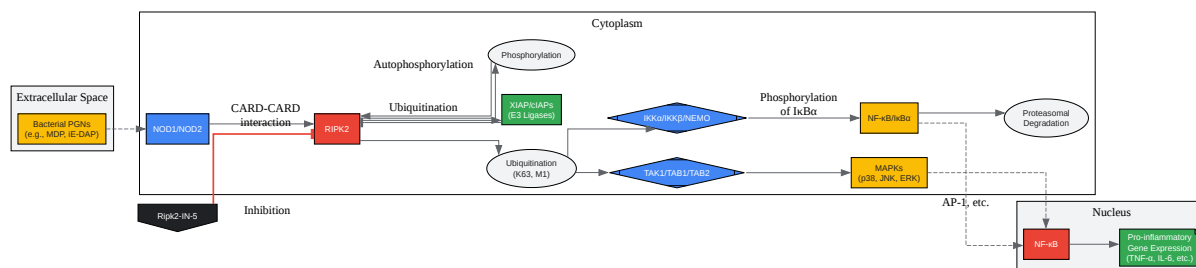
panel of kinases.

Kinase	% Inhibition at 1 μ M
RIPK2	>90
Fyn	>90
Lyn	>90
BTK	>90
Abl	>90
KDR	50-90
CDK9	50-90
LOK	50-90

Table 2: Kinase selectivity profile of **Ripk2-IN-5** (Compound 14).^[7] The inhibitor was screened against a panel of 70 kinases at a concentration of 1 μ M.

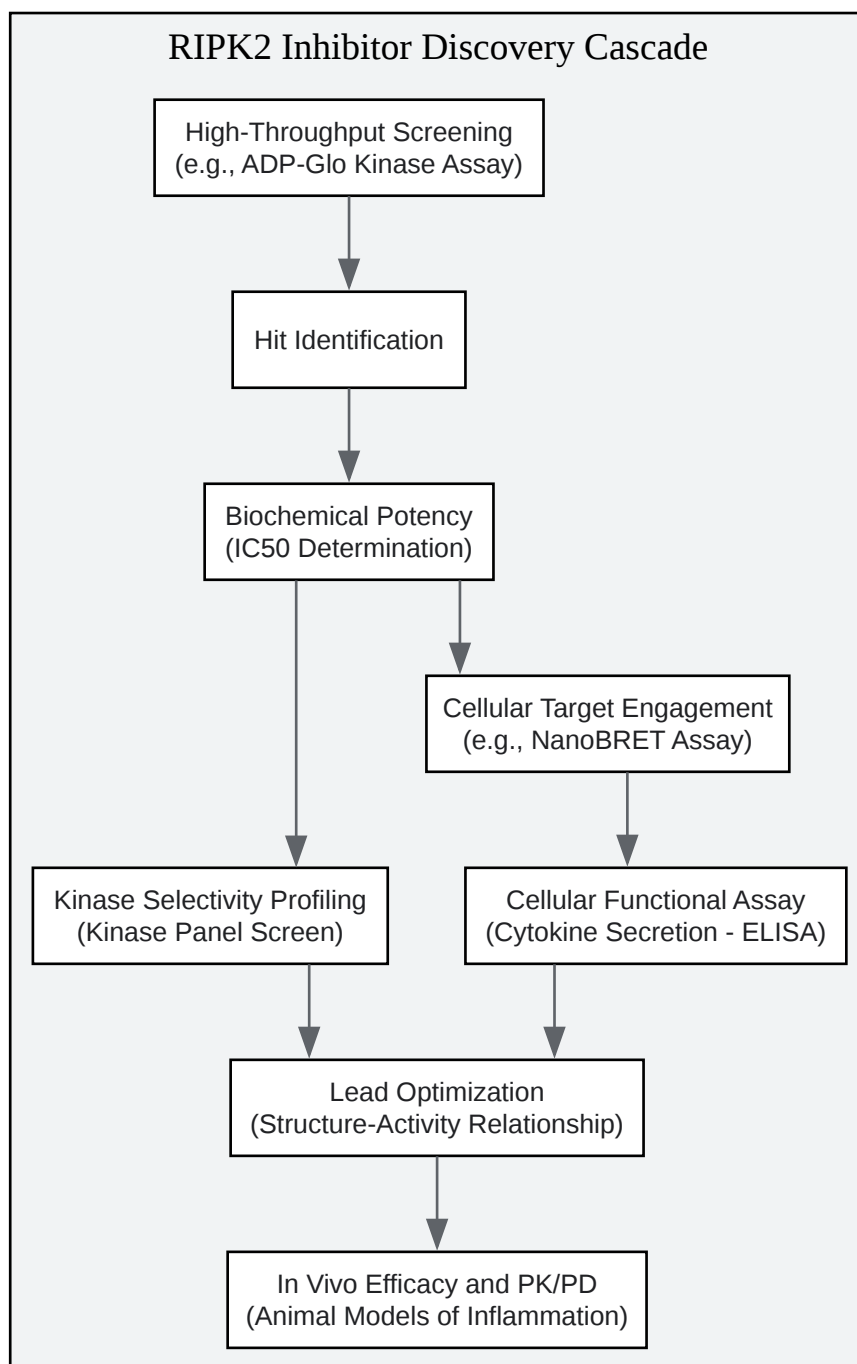
Signaling Pathways and Experimental Workflows

To better understand the context of **Ripk2-IN-5**'s function, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to characterize its activity.



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Caption: NOD1/2-RIPK2 Signaling Pathway and the inhibitory action of **Ripk2-IN-5**.



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Caption: A typical experimental workflow for the discovery and characterization of RIPK2 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RIPK2 inhibitors like **Ripk2-IN-5**.

RIPK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.[\[12\]](#)[\[13\]](#)

Materials:

- Recombinant human RIPK2 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[\[12\]](#)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (e.g., **Ripk2-IN-5**) dissolved in DMSO
- 384-well white plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
- Kinase Reaction:
 - In a 384-well plate, add 1 μl of the diluted compound or DMSO (vehicle control).
 - Add 2 μl of RIPK2 enzyme solution (pre-diluted in Kinase Buffer).
 - Add 2 μl of a substrate/ATP mix (MBP and ATP in Kinase Buffer).
 - Incubate the plate at room temperature for 60 minutes.[\[12\]](#)

- ADP Detection:
 - Add 5 μ l of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.[\[12\]](#)
 - Add 10 μ l of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.[\[13\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a test compound to the target protein within living cells.[\[1\]](#)
[\[14\]](#)

Materials:

- HEK293 cells
- NanoLuc®-RIPK2 fusion vector
- Transfection reagent
- NanoBRET™ Tracer

- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- Test compounds dissolved in DMSO
- 96-well or 384-well white plates

Procedure:

- Cell Preparation:
 - Transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector.
 - Seed the transfected cells into the wells of the assay plate and incubate overnight.
- Compound and Tracer Addition:
 - Prepare serial dilutions of the test compounds.
 - Add the NanoBRET™ Tracer to the cells.
 - Add the diluted test compounds or DMSO to the wells.
 - Incubate for 2 hours at 37°C in a CO2 incubator.[\[1\]](#)
- Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.
 - Read the BRET signal (donor and acceptor emission) on a luminometer.
- Data Analysis:
 - Calculate the BRET ratio.
 - Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.

Cytokine Production Measurement (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the amount of a specific cytokine (e.g., TNF- α , IL-6) secreted by cells in response to a stimulus.[\[6\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cell line capable of producing the cytokine of interest upon stimulation (e.g., THP-1 monocytes, human PBMCs).
- NOD2 agonist (e.g., Muramyl Dipeptide - MDP).
- Test compounds.
- ELISA kit for the target cytokine (e.g., Human TNF- α ELISA Kit).
- Cell culture medium and supplements.
- 96-well ELISA plates.
- Plate washer and reader.

Procedure:

- Cell Treatment:
 - Seed cells in a 96-well culture plate.
 - Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1 hour).
 - Stimulate the cells with a NOD2 agonist (e.g., MDP) to induce cytokine production.
 - Incubate for a defined period (e.g., 18-24 hours).
- Sample Collection:

- Centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatant containing the secreted cytokines.
- ELISA Protocol (following manufacturer's instructions):
 - Coat a 96-well ELISA plate with the capture antibody.
 - Block the plate to prevent non-specific binding.
 - Add the collected cell culture supernatants and standards to the wells.
 - Incubate to allow the cytokine to bind to the capture antibody.
 - Wash the plate.
 - Add the detection antibody.
 - Incubate and wash.
 - Add the enzyme conjugate (e.g., Streptavidin-HRP).
 - Incubate and wash.
 - Add the substrate and incubate until color develops.
 - Add a stop solution.
- Data Acquisition and Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
 - Generate a standard curve using the known concentrations of the cytokine standard.
 - Calculate the concentration of the cytokine in the samples based on the standard curve.
 - Determine the IC₅₀ of the compound for cytokine inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.^{[17][18]}

Materials:

- Cells expressing the target protein (RIPK2).
- Test compound.
- Phosphate-buffered saline (PBS).
- Lysis buffer with protease and phosphatase inhibitors.
- Equipment for heating samples (e.g., PCR cycler).
- Centrifuge.
- SDS-PAGE and Western blotting reagents.
- Antibody specific for the target protein (RIPK2).

Procedure:

- Cell Treatment:
 - Treat cells with the test compound or vehicle (DMSO) for a specific duration.
- Heating:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles or using a lysis buffer.
 - Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

- Protein Quantification and Analysis:
 - Carefully collect the supernatant containing the soluble proteins.
 - Determine the protein concentration of the soluble fraction.
 - Analyze the amount of soluble target protein (RIPK2) at each temperature by Western blotting using a specific antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the amount of soluble protein as a function of temperature to generate a melting curve.
 - A shift in the melting curve in the presence of the compound indicates target engagement. The direction of the shift (stabilization or destabilization) depends on the nature of the compound-protein interaction.

Conclusion

Ripk2-IN-5 is a valuable research tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the NOD-RIPK2 signaling pathway. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of **Ripk2-IN-5** and other potential RIPK2 inhibitors. As our understanding of the central role of RIPK2 in inflammation deepens, the development of highly specific and potent inhibitors like **Ripk2-IN-5** will be crucial for the advancement of novel therapeutic strategies for a range of debilitating diseases.

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